![molecular formula C19H29NO3 B14802811 (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)
(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its tetradecahydroindenoquinoline core, which is fused with a carboxylic acid group. The stereochemistry of the molecule is defined by the (9aR,11aS) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include cyclization reactions, reduction, and oxidation steps to build the indenoquinoline core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties are of significant interest. It may be investigated for its efficacy in treating various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other indenoquinoline derivatives and tetradecahydroindenoquinoline analogs. These compounds share structural similarities but may differ in their functional groups and stereochemistry.
Uniqueness
The uniqueness of (9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications.
属性
分子式 |
C19H29NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11?,12?,13?,14?,15?,18-,19+/m0/s1 |
InChI 键 |
MJXIPHMGYJXKLJ-JSLAITPQSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CCC2C(=O)O)CCC4[C@@]3(CCC(=O)N4)C |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


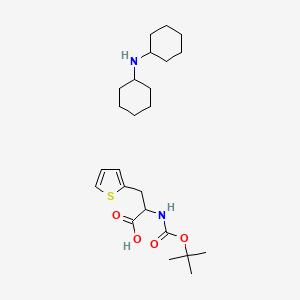

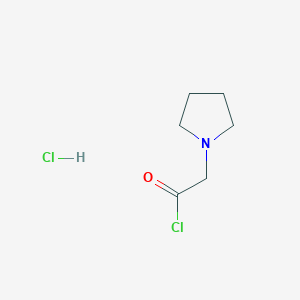
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)

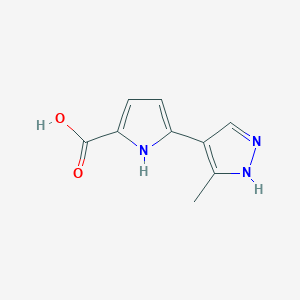
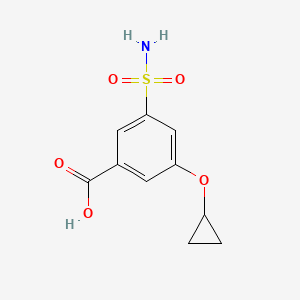
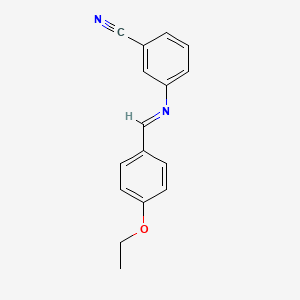
![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
